Acid-PEG5-NHS ester

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

The primary targets of Acid-PEG5-NHS ester are primary amines . These are found in various biological molecules such as proteins and amine-modified oligonucleotides . The compound interacts with these targets to form stable amide bonds .

Mode of Action

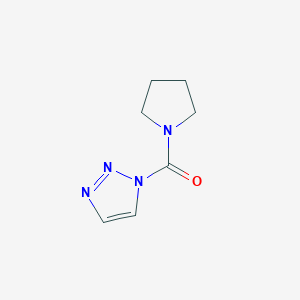

This compound is a PEG linker containing a carboxylic acid and an NHS ester . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Biochemical Pathways

The this compound is often used for low-resolution 3-D studies of protein structure and protein interaction analysis . It forms stable amide bonds with primary amines, enabling the connection of different moieties, each containing free amines . This can affect various biochemical pathways depending on the specific proteins or molecules being linked.

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases solubility in aqueous media . This property can enhance the bioavailability of the compound. Furthermore, the dPEG® itself provides benefits such as decreased immunogenicity, protection from proteolysis, increased hydrodynamic volume, and increased serum half-life .

Result of Action

The result of the action of this compound is the formation of stable amide bonds with primary amines . This allows for the conjugation of two different moieties, each containing free amines . The compound can be used to modify the surface properties of the molecule to which it is conjugated .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is sensitive to light and temperature . For optimal use, the material should always be kept under low-temperature, dry conditions, and away from light . Handling the material under inert gas can improve its stability .

Analyse Biochimique

Biochemical Properties

Acid-PEG5-NHS ester plays a significant role in biochemical reactions, particularly in the conjugation of biomolecules . It interacts with primary amine groups in the presence of activators like EDC or HATU to form a stable amide bond . This property allows this compound to link biomolecules such as proteins and peptides .

Cellular Effects

The hydrophilic PEG spacer in this compound imparts water solubility to the labeled molecule, thus reducing aggregation of labeled proteins stored in solution . This property can influence cell function by enhancing the stability and solubility of proteins within the cell .

Molecular Mechanism

This compound exerts its effects at the molecular level through its NHS ester group, which reacts with primary amines in physiologic to slightly alkaline conditions (pH 7.2 to 9) to yield stable amide bonds . This reaction allows the this compound to bind to biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

The NHS ester moiety in this compound readily hydrolyzes and becomes non-reactive over time . Therefore, it is recommended to dissolve only a small amount of the reagent at a time and not to prepare stock solutions for storage . This suggests that the effects of this compound may change over time in laboratory settings due to its instability .

Metabolic Pathways

Given its ability to form stable amide bonds with primary amines, it may interact with enzymes or cofactors that contain these groups .

Transport and Distribution

Its hydrophilic nature, conferred by the PEG spacer, likely influences its transport and distribution .

Subcellular Localization

Its ability to form stable amide bonds with primary amines suggests that it could potentially localize to regions of the cell where these groups are prevalent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Acid-PEG5-NHS ester involves the reaction of polyethylene glycol with a carboxylic acid and N-hydroxysuccinimide ester. The process typically requires the activation of the carboxylic acid group using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . The reaction is carried out under mild conditions, usually at room temperature, to form a stable amide bond .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The compound is typically produced in bulk and stored at low temperatures to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

Acid-PEG5-NHS ester primarily undergoes substitution reactions, where the NHS ester reacts with primary amines to form stable amide bonds . This reaction is highly efficient and specific, occurring under mild conditions (pH 7-9) .

Common Reagents and Conditions

The common reagents used in reactions involving this compound include primary amines, EDC, and HATU . The reactions are typically carried out in aqueous media at room temperature, ensuring high efficiency and yield .

Major Products Formed

The major products formed from reactions involving this compound are amide-linked conjugates. These conjugates are stable and retain the functional properties of the original molecules, making them useful in various applications .

Applications De Recherche Scientifique

Acid-PEG5-NHS ester has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

Alkyne-PEG5-NHS ester: Contains an alkyne group instead of a carboxylic acid, used in click chemistry reactions.

Bis(NHS)PEG5: Contains NHS esters at both ends, used for cross-linking between primary amines.

Uniqueness

Acid-PEG5-NHS ester is unique due to its single NHS ester and carboxylic acid groups, allowing for greater control over conjugation reactions . The hydrophilic polyethylene glycol spacer also provides additional benefits such as increased solubility and reduced immunogenicity .

Propriétés

IUPAC Name |

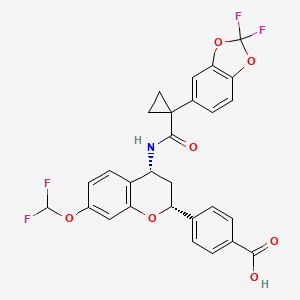

3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO11/c20-15-1-2-16(21)19(15)30-18(24)4-6-26-8-10-28-12-14-29-13-11-27-9-7-25-5-3-17(22)23/h1-14H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMACGMMKGUAJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride](/img/structure/B605063.png)

![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)

![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)

![(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B605077.png)

![4-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[(1-amino-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B605080.png)